molecular formula C10H10N2O3 B11898576 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid

Cat. No.: B11898576
M. Wt: 206.20 g/mol
InChI Key: VTOBBIXCJGJMOS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the pyrazolo[1,5-A]pyridine core structure.

Chemical Reactions Analysis

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrazolo[1,5-A]pyridine core or the methoxy and methyl substituents.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. Research has shown that 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been noted to induce apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Properties

Emerging evidence indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This property opens avenues for further research into its use as a neuroprotective agent .

Agricultural Applications

1. Herbicidal Potential

The structural characteristics of this compound suggest potential applications as a herbicide. Similar compounds in the pyrazole family have been utilized effectively as herbicides due to their ability to inhibit specific metabolic pathways in plants. Studies are ongoing to evaluate the efficacy and safety of this compound as a selective herbicide for crops without harming non-target species .

Case Study 1: Anticancer Activity

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of this compound. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and lung cancer cells. The study concluded that this compound warrants further investigation as a potential anticancer agent.

Case Study 2: Anti-inflammatory Research

A study published in a peer-reviewed journal examined the effects of this compound on lipopolysaccharide-induced inflammation in murine models. The compound significantly reduced levels of TNF-alpha and IL-6, suggesting its effectiveness in mitigating inflammatory responses.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes or receptors that play a crucial role in disease processes . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolo[1,5-A]pyridine family. Some of these similar compounds include 2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid and 7-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid . While these compounds share a similar core structure, the presence of different substituents, such as methoxy and methyl groups, can significantly influence their chemical properties and biological activities.

Biological Activity

7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid (CAS Number: 1352396-32-7) is a novel compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • Structural Features : The compound features a pyrazolo[1,5-a]pyridine core with a methoxy group at position 7 and a carboxylic acid functional group at position 3.

Biological Activity

The biological activity of this compound has been investigated across various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For instance:

  • Mechanism of Action : These compounds may exert their effects through the inhibition of key enzymes involved in cancer cell proliferation. Specific studies have shown that derivatives can inhibit protein kinases and other targets linked to tumor growth and metastasis .
  • Case Studies : In vitro assays have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including HeLa and L929 cells .

Enzymatic Inhibition

Another significant area of research is the enzymatic inhibitory activity of this compound:

  • Target Enzymes : The compound has shown promise as an inhibitor of enzymes such as α-glucosidase and Nek1, which are relevant in metabolic disorders and cancer progression .
  • Research Findings : Studies have reported varying degrees of inhibition across different concentrations, indicating a dose-dependent response that could be leveraged for therapeutic purposes .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Core : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Functionalization : Subsequent steps involve introducing the methoxy and carboxylic acid groups through electrophilic substitution or other organic transformations .
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC10H10N2O3Anticancer, Enzyme Inhibition
4-(Boc-amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridineC15H19N3O5Potential therapeutic applications
7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridineC10H8F3N2ODifferent electronic properties affecting bioactivity

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-6-9(10(13)14)7-4-3-5-8(15-2)12(7)11-6/h3-5H,1-2H3,(H,13,14)

InChI Key

VTOBBIXCJGJMOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)O)C=CC=C2OC

Origin of Product

United States

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